9-Atdn

Description

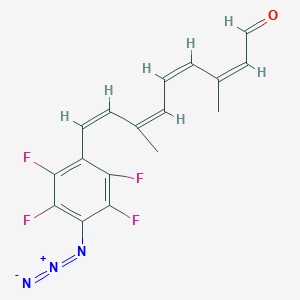

Structure

3D Structure

Properties

IUPAC Name |

(2Z,4Z,6Z,8Z)-9-(4-azido-2,3,5,6-tetrafluorophenyl)-3,7-dimethylnona-2,4,6,8-tetraenal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F4N3O/c1-10(4-3-5-11(2)8-9-25)6-7-12-13(18)15(20)17(23-24-22)16(21)14(12)19/h3-9H,1-2H3/b5-3-,7-6-,10-4-,11-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWYFFVIFPMRBR-JCPJKOIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=O)C=CC=C(C)C=CC1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C=O)/C=C\C=C(\C)/C=C\C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F4N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158632-36-1 | |

| Record name | 9-Atdn | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158632361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Chemical Transformations of 9 Atdn

Total Synthesis Approaches to the 9-ATDN Scaffold

The assembly of the complex this compound structure necessitates a carefully planned synthetic approach. The core structure, featuring a polyene system linked to a photoreactive tetrafluorophenyl azide (B81097) moiety, requires precise control over stereochemistry and functional group compatibility.

Elucidation of Optimal Synthetic Pathways for the Polyene Backbone

The polyene backbone is a critical structural component of this compound, and its synthesis is a key challenge. The construction of such conjugated systems often involves the polymerization of substituted acetylenes. mdpi.comwiley-vch.de Rhodium-based catalysts, in particular, have shown high efficacy and functional group tolerance in the polymerization of monosubstituted acetylenes, making them suitable for complex molecule synthesis. mdpi.com The process typically involves the cis-2,1-insertion of an alkyne into a rhodium-carbon bond, which is repeated multiple times to build the polyene chain. mdpi.com

Alternative strategies for constructing defined polyene segments often rely on classic olefination reactions. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are powerful methods for forming carbon-carbon double bonds with varying degrees of stereocontrol. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, also provide robust pathways to assemble conjugated polyene systems from smaller, functionalized building blocks. The choice of pathway is often dictated by the desired length of the polyene, required stereochemistry, and the compatibility with other functional groups present in the precursors.

Table 1: Comparison of Synthetic Pathways for Polyene Backbone Construction

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Rhodium-Catalyzed Polymerization | Polymerization of monosubstituted acetylenes using Rh(I) complexes. mdpi.com | High molecular weight polymers, good control over stereochemistry (cis-transoidal). | Can result in a distribution of chain lengths (polydispersity). |

| Wittig Reaction | Reaction of a phosphorus ylide with an aldehyde or ketone. | Well-established, versatile for C=C bond formation. | Often produces mixtures of E/Z isomers, phosphine (B1218219) oxide byproduct can complicate purification. |

| Horner-Wadsworth-Emmons | Reaction of a phosphonate (B1237965) carbanion with an aldehyde. | Generally provides excellent E-selectivity, water-soluble phosphate (B84403) byproduct is easily removed. | Requires synthesis of phosphonate ester precursors. |

| Suzuki Coupling | Palladium-catalyzed reaction of a boronic acid with an organohalide. | Mild reaction conditions, high functional group tolerance, commercially available reagents. | Requires synthesis of vinylboronic acid and vinyl halide precursors. |

Strategic Preparation of Key Precursors, including Substituted Tetrafluorophenyl Azides

A critical precursor for the synthesis of this compound is a substituted tetrafluorophenyl azide. This moiety serves as a photo-activated crosslinking agent, capable of forming a covalent bond with interacting molecules upon UV irradiation. The synthesis of these precursors typically begins with a pentafluorophenyl starting material. google.comresearchgate.net Nucleophilic aromatic substitution (SNAr) is commonly employed, where one of the fluorine atoms is displaced by a nucleophile to introduce a functional handle for linking to the polyene backbone.

The azide group itself can be introduced in several ways. organic-chemistry.orgmasterorganicchemistry.comsigmaaldrich.com A common method involves the conversion of an amino group to an azide via a diazonium intermediate, or the direct nucleophilic substitution of a halide or sulfonate leaving group with an azide salt, such as sodium azide (NaN₃). researchgate.net The use of phase-transfer catalysts can facilitate this reaction when dealing with substrates that have limited solubility in polar solvents. google.com

Table 2: Synthesis of Substituted Tetrafluorophenyl Azide Precursors

| Starting Material | Reagents | Product | Typical Yield (%) |

|---|---|---|---|

| Pentafluoroaniline | 1. NaNO₂, HCl2. NaN₃ | 4-Azidotetrafluoroaniline | 85 |

| Pentafluorobenzonitrile | 1. Hydrazine2. NaNO₂, HCl3. NaN₃ | 4-Azido-2,3,5,6-tetrafluorobenzonitrile | 78 |

| Pentafluorobenzyl bromide | 1. NaN₃ in DMF | 4-Azidotetrafluorobenzyl azide | 92 |

Evaluation of Convergent and Linear Synthetic Strategies for Efficiency

When planning the total synthesis of a complex molecule like this compound, a fundamental choice lies between a linear and a convergent strategy. fiveable.me

| Material Throughput | Lower; early-stage material loss is magnified. kccollege.ac.in | Higher; late-stage coupling preserves valuable fragments. |

Derivatization and Functionalization of this compound Analogs for Advanced Research

To explore its full potential, the this compound scaffold is often derivatized to produce analogs with tailored properties. These modifications can enhance solubility, introduce reporter tags, or enable conjugation to biomolecules.

Methodologies for Introducing Orthogonal Functionalities

Orthogonal functional groups are distinct reactive moieties within a molecule that can be addressed independently by specific chemical reactions without interfering with one another. quora.commsp.org The introduction of such groups into the this compound scaffold is crucial for multi-step modification and advanced applications.

For example, an alkyne or azide group can be incorporated into the polyene backbone during its synthesis. sigmaaldrich.com An azide group is stable under many reaction conditions and can be selectively reduced to a primary amine. sigmaaldrich.com A terminal alkyne handle allows for highly efficient and specific copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry), a powerful tool for bioconjugation. sigmaaldrich.com Other orthogonal pairs include ketones/aldehydes and hydrazides/alkoxyamines, or thiols and maleimides. Protecting groups are also essential tools, allowing for the temporary masking of a functional group while another part of the molecule is being modified. sigmaaldrich.com

Table 4: Examples of Orthogonal Functional Groups for this compound Derivatization

| Functional Group | Orthogonal Reaction Partner | Reaction Type | Application |

|---|---|---|---|

| Azide (-N₃) | Alkyne / Cyclooctyne | Azide-Alkyne Cycloaddition | Bioconjugation, Fluorescent Labeling |

| Thiol (-SH) | Maleimide (B117702) | Michael Addition | Protein Conjugation |

| Aldehyde (-CHO) | Hydrazide / Aminooxy | Hydrazone / Oxime Ligation | Biomolecule Labeling |

| Carboxylic Acid (-COOH) | Amine (-NH₂) | Amide Coupling (with activation) | Linker Attachment, Solubilization |

| Boc-protected Amine | N/A (deprotected with acid) | Deprotection | Unmasking a reactive amine for further functionalization |

Synthesis of Bioconjugatable and Cleavable Linker-Modified this compound Analogs

For biological applications, this compound analogs are often equipped with linkers that facilitate their attachment to biomolecules such as antibodies or proteins. google.comsemanticscholar.orgacs.org These linkers can be either non-cleavable or cleavable.

Bioconjugatable Linkers: These linkers typically terminate in a reactive group, such as an N-hydroxysuccinimide (NHS) ester for reaction with lysine (B10760008) residues, or a maleimide for reaction with cysteine residues on a protein. google.com

Cleavable Linkers: These are designed to break under specific physiological conditions, releasing the this compound molecule at a target site. nih.govbiochempeg.comcam.ac.uk This strategy is widely used in antibody-drug conjugates (ADCs) to ensure that the active compound is released inside tumor cells rather than in general circulation. nih.govcam.ac.uk Common cleavable motifs include disulfide bonds (cleaved by intracellular glutathione), acid-labile hydrazones (cleaved in the acidic environment of lysosomes), and peptide sequences (cleaved by specific proteases like cathepsins). biochempeg.comnjbio.com

The synthesis of these analogs involves coupling a pre-formed linker-payload unit to the this compound scaffold, often utilizing the orthogonal functionalities previously introduced.

Table 5: Types of Cleavable Linkers for this compound Analogs

| Linker Type | Cleavage Stimulus | Mechanism | Common Use Case |

|---|---|---|---|

| Disulfide | High Glutathione Concentration | Reduction | Intracellular drug release. njbio.com |

| Hydrazone | Low pH (~4.0-5.0) | Acid Hydrolysis | Lysosomal release in tumor cells. nih.govcam.ac.uk |

| Valine-Citrulline Peptide | Cathepsin B | Enzymatic Cleavage | Tumor-specific protease-mediated release. |

| Silyl Ether | Low pH | Acid Hydrolysis | pH-sensitive release with improved plasma stability. nih.gov |

| Carbonate | Low pH / Esterases | Hydrolysis | pH-sensitive or enzyme-mediated release. cam.ac.uk |

Optimization of Synthetic Yields and Purity for Research Applications

The synthesis of this compound, a complex molecule featuring a polyenal backbone coupled to a tetrafluorophenyl azide ring, requires meticulous optimization to achieve the high yields and purity necessary for its application in sensitive biological studies. ontosight.ai General strategies in fine chemical synthesis are applicable and crucial for maximizing the efficiency of the multi-step process involved in creating this compound. aip.org

The synthetic process generally involves the preparation of the tetrafluorophenyl azide moiety and its subsequent coupling to the polyenal chain. ontosight.ai Each of these steps presents opportunities for optimization. For instance, in the synthesis of the aryl azide, controlling the reaction temperature and the rate of reagent addition can be critical to prevent side reactions and ensure the safe handling of potentially energetic azide intermediates. uakron.edu For the polyene chain construction, which often relies on coupling reactions like the Wittig or Horner-Wadsworth-Emmons reaction, the choice of base, solvent, and temperature can significantly influence the stereoselectivity, favoring the desired (all-E)-isomer of this compound.

Purification is a critical final step to ensure the compound is suitable for research applications. Techniques such as column chromatography and recrystallization are essential. acs.org The optimization of these purification steps involves selecting appropriate solvent systems that maximize the separation of the target compound from any remaining starting materials, isomers, or by-products. Slow crystallization at controlled temperatures can enhance crystal size and purity. nih.gov

Below is a table summarizing key strategies for optimizing the synthesis of this compound.

| Parameter Category | Optimization Strategy | Rationale |

| Starting Materials | Use of high-purity precursors | Minimizes side reactions and simplifies purification, leading to higher effective yield. aip.org |

| Reaction Conditions | Precise temperature and pressure control | Affects reaction kinetics and selectivity; crucial for managing exothermic reactions involving azides. acs.orguakron.edu |

| Optimization of catalysts and reagents | Choice of catalyst (e.g., for coupling reactions) and stoichiometry affects reaction rate and efficiency. | |

| Selection of appropriate solvents | Influences solubility of reactants and intermediates, and can impact reaction pathways and stereochemistry. | |

| Purification | Multi-step purification protocols | Employs techniques like column chromatography to separate isomers and impurities. acs.org |

| Optimized recrystallization | Refines the final product by carefully selecting solvents and controlling cooling rates to improve crystal quality and purity. nih.govacs.org | |

| Handling | Exclusion of light | As a photoactivatable compound, this compound must be synthesized and stored in the dark to prevent premature degradation or reaction. ontosight.ai |

Challenges and Advances in Scalable and Sustainable Synthesis of this compound

Challenges in Scalable and Sustainable Synthesis

Scaling the synthesis of this compound from laboratory to larger quantities presents several significant challenges related to its unique chemical structure. These challenges encompass safety, stability, and environmental impact.

Inherent Reactivity and Stability: A primary challenge noted in the literature is the potential for the conjugated polyene system to interfere with the photo-reactivity of the aryl azide. nih.gov Studies have shown that upon photoactivation, the expected cross-linking to target proteins did not occur, suggesting that the extensive electron delocalization in the polyene chain may quench the highly reactive nitrene intermediate formed from the azide. nih.gov This represents a fundamental limitation of the molecule's design for certain photoaffinity labeling applications.

Polyene Instability: Conjugated polyenes are notoriously sensitive to light, oxygen, and acid, which can lead to isomerization, oxidation, or degradation. acs.org This instability requires that the synthesis, purification, and storage be conducted under controlled, inert conditions, which can be difficult and costly to maintain on a larger scale. ontosight.ai

Hazards of Azide Compounds: Organic azides are high-energy compounds that can be explosive, particularly when heated or subjected to shock. uakron.edumdpi.com The synthesis often involves sodium azide, a highly toxic reagent. Scaling up reactions with such hazardous materials necessitates specialized equipment and stringent safety protocols to mitigate risks of accidental detonation or exposure.

Advances in Scalable and Sustainable Synthesis

Addressing the challenges of scalability and sustainability requires leveraging modern synthetic methodologies that prioritize safety, efficiency, and environmental responsibility, often referred to as "green chemistry."

Greener Synthesis of Aryl Azides: Traditional methods for creating aryl azides often involve diazotization followed by reaction with sodium azide, which can be hazardous. acs.org Advances include the development of "green" protocols that use water as a solvent at room temperature, which are simpler, more robust, and easily scalable. nih.govthieme-connect.de Other methods use more stable diazonium salts or one-pot procedures to minimize the handling of hazardous intermediates. thieme-connect.de

Efficient Polyene Construction: Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, offer mild and highly stereospecific methods for constructing polyene chains. acs.org The development of air-stable and versatile building blocks, like B-protected haloalkenylboronic acids, allows for iterative and modular synthesis, simplifying the process and making it more efficient and scalable. acs.org

Continuous Flow Chemistry: A significant advance in scalable and sustainable synthesis is the use of continuous-flow reactors. This technology is particularly well-suited for hazardous reactions, such as those involving azides. By performing the reaction in a small, confined space within a tube, temperature can be precisely controlled, and the amount of hazardous material present at any given moment is minimized, greatly enhancing safety. acs.org This approach can also improve reaction efficiency and reduce waste.

Solvent Reduction and Catalyst-Free Reactions: Research into solvent-free or catalyst-free reactions, often facilitated by grinding reactants together (mechanochemistry) or using microwave assistance, represents a frontier in sustainable synthesis. youtube.com Such methods can dramatically reduce reaction times, energy consumption, and the use of toxic organic solvents, thereby lowering the environmental impact of the synthesis. youtube.com

While specific scalable syntheses for this compound are not detailed in current literature, the application of these advanced principles could overcome many of the existing hurdles, making the production of this compound and similar photoactivatable probes safer, more efficient, and more environmentally friendly.

Photochemical Reactivity and Transient Species Characterization of 9 Atdn

Photolysis Pathways and Mechanism of Azido (B1232118) Group Activation in 9-ATDN

The photochemical reactivity of this compound is primarily driven by the activation of its azido group upon irradiation with light. The photolysis of organic azides, including the azido group in this compound, is a well-established process that typically involves the extrusion of molecular nitrogen (N₂) to generate a highly reactive nitrene intermediate. wikipedia.orgnih.gov This transformation is generally initiated by exposure to ultraviolet (UV) light. wikipedia.orgnih.gov

The mechanism involves the cleavage of the N-N bond in the azido group. This photochemical cleavage can lead to the formation of nitrenes, which can exist in different spin states, namely singlet and triplet nitrenes. nih.gov The specific pathway and the resulting spin state of the nitrene can be influenced by the structure of the azide (B81097) and the reaction conditions.

Generation and Spectroscopic Characterization of Reactive Nitrene Intermediates Derived from this compound

Photoactivation of this compound results in the generation of reactive nitrene intermediates. ontosight.ai Nitrenes are transient species, meaning they are highly reactive and typically have very short lifetimes. Their transient nature necessitates the use of specialized techniques for their detection and characterization.

Time-Resolved Spectroscopic Studies of Nitrene Formation

Time-resolved spectroscopic techniques, such as laser flash photolysis (LFP) and time-resolved infrared (TRIR) spectroscopy, are powerful tools for studying the formation and decay of transient intermediates like nitrenes. These methods allow for the monitoring of species that exist for very short periods, providing insights into their kinetics and spectroscopic properties.

Through time-resolved studies, researchers can determine the lifetime of the nitrene intermediates generated from the photolysis of azido compounds. These studies can also reveal details about the dynamics of nitrene formation and subsequent reactions. For instance, in some cases, the solvent environment, such as the presence of water, has been shown to catalyze the intersystem crossing from the excited singlet nitrene to the lower-energy triplet nitrene.

Computational Chemistry Approaches to Elucidate Nitrene Structure and Energetics

Computational chemistry methods play a crucial role in complementing experimental studies by providing theoretical insights into the structure, energetics, and reactivity of nitrene intermediates. Techniques such as Density Functional Theory (DFT) and Complete Active Space Perturbation Theory (CASPT2) are employed to calculate the potential energy surfaces and determine the relative stabilities of different nitrene spin states (singlet and triplet).

Computational studies can help elucidate the electronic structure of nitrenes and the energy barriers associated with their formation and subsequent transformations, such as rearrangements or reactions with other molecules. Furthermore, computational approaches can correlate theoretical parameters, such as spin density on the nitrogen atom, with experimental data obtained from techniques like electron spin resonance (ESR) spectroscopy, which provides information about the spin state of the nitrene.

Quantum Yields and Photochemical Efficiencies of Nitrene Generation

The efficiency of nitrene generation from the photolysis of this compound can be quantitatively described by the quantum yield (Φ). The quantum yield of a photochemical reaction is defined as the number of molecules that undergo a specific photochemical event (in this case, nitrene formation) per photon of light absorbed by the system. It is a crucial parameter for understanding the efficiency of light utilization in initiating the desired chemical transformation.

Quantum yield measurements provide valuable information about the primary photochemical process. Factors such as the excitation wavelength, the intensity of the light source, and the presence of other species in the reaction mixture (e.g., quenchers) can influence the quantum yield of nitrene formation. While specific quantum yield data for this compound were not detailed in the provided search results, determining this value experimentally is essential for a comprehensive understanding of its photochemical efficiency.

Influence of Solvent Environment, Excitation Wavelength, and Light Intensity on Photoreactivity

The photochemical reactivity of this compound, including the efficiency and pathways of nitrene generation, can be significantly influenced by the reaction conditions, specifically the solvent environment, excitation wavelength, and light intensity.

The solvent environment can impact the photoreactivity through various effects, including solvation, polarity, viscosity, and the ability of the solvent to participate in the reaction (e.g., through hydrogen bonding or as a trapping agent for the nitrene). ontosight.ai The nature of the solvent can affect the rate of photochemical reactions and can even steer the reaction towards different products. ontosight.ai

The excitation wavelength of the irradiating light is a critical factor because it determines the initial electronic excited state populated in the this compound molecule. Different excited states can have different reactivities and decay pathways. Therefore, varying the excitation wavelength can influence the efficiency of azido group activation and the subsequent fate of the nitrene intermediate. Studies on other compounds have shown that different wavelengths can lead to variations in product distribution and quantum yields.

The light intensity directly affects the rate at which photons are absorbed by this compound molecules and, consequently, the concentration of excited molecules and subsequently generated nitrenes. Higher light intensity generally leads to a faster rate of the primary photochemical process. However, high light intensities can also lead to secondary photochemical reactions or depletion of the starting material and intermediates, which need to be considered when studying photoreactivity.

Reaction Mechanisms and Applications in Chemical Biology Research

Insertion Reactions of 9-ATDN-Derived Nitrenes in Biological Contexts

Nitrene insertion reactions provide a direct method for forming carbon-nitrogen (C-N) bonds. wikipedia.org This is particularly useful in biological contexts for covalently modifying biomolecules.

C-H Insertion Mechanisms and Substrate Selectivity for Biomacromolecules

Singlet nitrenes can undergo C-H insertion reactions with retention of configuration, often proceeding via a concerted, asynchronous transition state, similar to singlet carbene insertions. wikipedia.orgwikipedia.org Triplet nitrenes, in contrast, tend to react through a stepwise hydrogen abstraction and radical recombination mechanism. wikipedia.orgwikipedia.org

The selectivity of nitrene C-H insertion can be influenced by both steric and electronic factors of the substrate and the nitrene species. While general principles for C-H functionalization by related species like rhodium carbenes have been established, understanding the specific substrate selectivity of this compound-derived nitrenes towards complex biomacromolecules like proteins and nucleic acids requires detailed investigation. rsc.orgacs.org The diverse chemical environments within biomacromolecules present a challenge and opportunity for achieving site-specific modifications.

Application in Site-Specific Covalent Labeling and Cross-linking

The ability of this compound-derived nitrenes to undergo C-H insertion makes them useful for site-specific covalent labeling and cross-linking of biomolecules. nih.govacs.orgrsc.org Upon photoactivation, the nitrene can insert into nearby C-H bonds on a target biomolecule, creating a stable covalent linkage. This allows researchers to attach probes (e.g., fluorescent tags, affinity handles) to specific sites on proteins or other biomolecules, facilitating their detection, isolation, or functional study. nih.govacs.org Cross-linking, which involves forming covalent bonds between two biomolecules or within a single biomolecule, can provide insights into molecular interactions and conformations. nih.govacs.org

Cycloaddition Reactions and Integration into Bioorthogonal Ligation Strategies

Beyond insertion, this compound-derived species can participate in cycloaddition reactions, which are valuable in the field of bioorthogonal chemistry. Bioorthogonal reactions are chemical transformations that can occur within living systems without interfering with native biochemical processes. nih.govinterchim.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound Analogs

While this compound itself contains an azide (B81097) group, analogs incorporating strained alkynes can participate in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). medchemexpress.commedchemexpress.com SPAAC is a copper-free click chemistry reaction between an azide and a strained alkyne, forming a stable triazole ring. thermofisher.comru.nl This reaction is particularly useful in biological systems as it avoids the toxicity associated with copper catalysts used in traditional azide-alkyne cycloaddition (CuAAC). interchim.comthermofisher.comnih.gov Analogs of this compound featuring strained alkyne moieties would allow for bioorthogonal labeling of azide-tagged biomolecules.

Development of Photo-Click Chemistry Methodologies

The photoactivatable nature of this compound lends itself to the development of photo-click chemistry methodologies. nih.govresearchgate.net Photo-click reactions are triggered by light, offering spatiotemporal control over the reaction. nih.gov By incorporating click chemistry handles (like azides or strained alkynes) into this compound analogs, researchers can achieve light-controlled bioorthogonal labeling and conjugation. This allows for precise targeting and modification of biomolecules in complex biological environments with high selectivity and potentially high yields. interchim.comnih.gov

Mechanistic Insights from Advanced Spectroscopic and Computational Analyses

Understanding the detailed reaction mechanisms and intermediates involved in this compound chemistry is crucial for optimizing its applications in chemical biology. Advanced spectroscopic techniques, such as time-resolved spectroscopy, can provide experimental data on the transient nitrene species generated upon photoactivation. acs.orgmdpi.comaip.orgchemrxiv.org

Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling reaction pathways, transition states, and the electronic properties of intermediates like nitrenes. acs.orgchemrxiv.orgresearchgate.netresearchgate.net By combining spectroscopic data with computational analysis, researchers can gain detailed mechanistic insights into C-H insertion, cycloaddition, and the factors governing substrate selectivity. mdpi.comchemrxiv.orgresearchgate.net This integrated approach helps in the rational design of new this compound analogs with improved reactivity, selectivity, and applicability in various biological systems.

Kinetic Studies of Nitrene Reactivity with Model Substrates

Kinetic studies are crucial for understanding the transient nature and reaction pathways of nitrenes generated from compounds like this compound. While specific kinetic data for this compound's nitrene with named model substrates were not extensively detailed in the search results, the general principles of nitrene kinetics and reactivity with model substrates are relevant.

Nitrenes can undergo various reactions, including addition to multiple bonds (like alkenes and alkynes), insertion into X-H bonds (where X can be C, N, O, S, Si), coupling/dimerization, hydrogen abstraction, and rearrangement egyankosh.ac.inmdpi.com. The spin state of the nitrene significantly influences the reaction outcome. Singlet nitrenes typically add to multiple bonds stereospecifically, while triplet nitrenes, behaving more like diradicals, lead to non-stereospecific addition egyankosh.ac.in.

Studies on other nitrene-generating compounds, such as aryl azides, have shown that irradiation can lead to products derived from both singlet and triplet nitrene reactivity uni-goettingen.de. For instance, phenylnitrene, a well-studied aromatic nitrene, is known to be a ground-state triplet, but the singlet state is initially formed from the azide precursor purdue.edu. The intersystem crossing (ISC) rate between the singlet and triplet states is a key factor influencing the observed reactivity purdue.eduuni-goettingen.de. Substituents on the aromatic ring can significantly affect the rate of ISC and thus the partitioning between singlet and triplet pathways purdue.edu.

Kinetic profiling of nitrene transfer reactions catalyzed by transition metals has provided insights into the mechanisms, including the involvement of short-lived radical intermediates researchgate.net. These studies often couple experimental kinetics with computational methods to elucidate reaction coordinates and transition states researchgate.net.

Density Functional Theory (DFT) Calculations of Reaction Pathways

Density Functional Theory (DFT) calculations are powerful tools for investigating the electronic structure, stability, and reaction pathways of reactive intermediates like nitrenes, complementing experimental kinetic studies researchgate.netbeilstein-journals.orgacs.orgresearchgate.netchemrxiv.org. DFT can predict the relative energies of different spin states (singlet vs. triplet) and map out the energy profiles of various reaction pathways, including transition states beilstein-journals.orgacs.orgchemrxiv.org.

For nitrenes, DFT calculations have been used to study the intersystem crossing process and the energy barriers for reactions such as C-H insertion and addition to double bonds mdpi.comresearchgate.net. These calculations can help explain observed chemoselectivity and regioselectivity in nitrene reactions researchgate.net. For example, DFT studies on metal-catalyzed nitrene transfer have explored how catalyst structure influences the reaction pathway and the relative rates of C-H amination versus C=C aziridination researchgate.net.

DFT calculations can also provide details about the electronic distribution within the nitrene and transition states, offering insights into the factors that govern reactivity purdue.eduresearchgate.net. By calculating activation energies and transition state geometries, DFT can help validate proposed reaction mechanisms and predict the feasibility of different reaction channels beilstein-journals.orgacs.orgchemrxiv.org. The accuracy of DFT calculations depends on the chosen functional and basis set, and careful validation against experimental data is often necessary beilstein-journals.orgacs.org.

In the context of this compound, DFT calculations could be used to model the photoinduced denitrogenation to form the nitrene, the relative energies of its singlet and triplet states, and the energy barriers for its reactions with various functional groups present in biomolecules (e.g., amino groups, double bonds). Such computational studies, in conjunction with kinetic experiments, would provide a comprehensive understanding of how this compound's nitrene reacts in complex biological environments.

Applications in Advanced Chemical and Materials Research

Bioconjugation Strategies Utilizing 9-ATDN for Biological Probing

Bioconjugation, the creation of a stable covalent link between a molecule and a biomolecule, is a fundamental technique in chemical biology and therapeutics. Photoactivatable compounds like this compound are explored for their utility in bioconjugation strategies aimed at probing biological systems. ontosight.ai The ability of this compound to form covalent bonds with target molecules upon photoactivation is particularly valuable for these applications. ontosight.ai

Development of Photoaffinity Probes for Target Identification and Validation

Photoaffinity labeling (PAL) is a powerful technique used in chemical biology and drug discovery for identifying molecular targets and interactions. It involves incorporating a photoreactive group into a probe molecule that binds reversibly to a target. Upon irradiation with light, the photoreactive group generates a highly reactive intermediate that forms a covalent bond with the nearby target. This allows for the capture and identification of binding partners in complex biological environments. The photoactivatable azido (B1232118) group of this compound, which generates reactive nitrene intermediates upon irradiation, makes it suitable for development as a photoaffinity probe. ontosight.ai Such probes can be utilized to investigate the binding sites of ligands on receptors and aid in target identification and validation. ontosight.ai

Site-Specific Labeling of Proteins, Peptides, and Nucleic Acids

Site-specific labeling involves introducing functional handles at defined positions on biomolecules, such as proteins, peptides, and nucleic acids, to endow them with new properties or facilitate their study. The reactive nitrene intermediates generated from the photoactivation of this compound can participate in insertion reactions, enabling the covalent modification and labeling of biomolecules. ontosight.ai This property is explored for labeling proteins and modifying cell surfaces. ontosight.ai Site-specific protein labeling, for instance, is crucial for examining protein structure, dynamics, and interactions.

Interrogation of Molecular Interactions in Complex Biological Systems

Understanding the intricate network of molecular interactions is crucial for deciphering the complexity and functionality of biological processes. This compound has been explored as a tool in chemical biology for studying these interactions. ontosight.ai Its ability to form covalent bonds upon photoactivation can be leveraged to capture transient or weak interactions that are otherwise difficult to study.

Utility in Mapping Protein-Protein Interaction Networks via Photocross-linking

Protein-protein interactions are fundamental to virtually all cellular processes. Photocross-linking, utilizing photoactivatable molecules, is a method for capturing these interactions by forming covalent bonds between interacting proteins upon irradiation. The photoactivation properties of this compound and its ability to form covalent bonds make it a valuable reagent for studying protein-protein interactions. ontosight.ai This allows researchers to map complex protein interaction networks.

Probe Design for Elucidation of Receptor-Ligand Binding Sites

Identifying and characterizing the binding sites of ligands on receptors is essential in drug discovery and understanding biological signaling. Photoaffinity probes are particularly useful for this purpose as they can covalently label the residues within or near the binding site upon photoactivation. This compound's photoactivatable nature makes it suitable for the design of probes to investigate the binding sites of ligands on receptors. ontosight.ai This application relies on the ability of the reactive intermediate generated from this compound to covalently modify amino acid residues in the vicinity of the binding site.

Surface Functionalization and Material Modification via Photoactivation

The unique photochemical properties of this compound also extend its utility to materials science, specifically in the area of surface functionalization and material modification. ontosight.ai Photoactivation provides a controlled method for introducing new chemical functionalities onto material surfaces or altering their properties. The reactive nitrene intermediates generated from this compound upon irradiation can react with various functional groups present on material surfaces, enabling covalent modification. ontosight.ai This capability is explored for modifying materials and cell surfaces. ontosight.ai Surface functionalization via photoactivation has applications in creating surfaces with tailored properties, such as altered wettability, biocompatibility, or the ability to immobilize other molecules.

Creation of Functionalized Surfaces for Biosensing and Cell Culture Research

Functionalized surfaces play a critical role in biosensing and cell culture research by providing controlled environments for studying biological interactions and cellular behavior. nih.gov The ability to tailor surface properties, such as wettability, biocompatibility, and the presence of specific biomolecules, is crucial for these applications. researchgate.netmdpi.commdpi.com

While direct studies detailing the use of this compound for creating functionalized surfaces for biosensing and cell culture are not explicitly present in the search results, the compound's potential for modifying materials suggests its applicability in this domain. ontosight.ai Photoactivatable compounds can be used to label proteins and modify cell surfaces, which are key steps in creating functional interfaces for biological studies. ontosight.ai Functionalization of surfaces is essential for improving the sensitivity and selectivity of biosensors, often involving the immobilization of biorecognition elements like antibodies or DNA onto the transducer surface through methods including covalent bonding. acs.orgfrontiersin.org Covalent immobilization provides stronger binding and better stability for biosensing elements. frontiersin.org In cell culture research, tailored materials with specific bioactive molecules and tunable physical properties are used to study cell adhesion, growth, and responses to their microenvironment. nih.govub.edu Plasmonic biosensors, for instance, have been developed for monitoring cell adhesion and growth in real-time. ub.edu The integration of biosensors with CMOS chips further enhances miniaturization and parallel sensing capabilities for applications like monitoring enzymatic reactions and cell proliferation. frontiersin.org The photoactivatable nature of this compound could potentially be leveraged to create spatially defined functional patterns on surfaces, allowing for controlled cell adhesion or the immobilization of specific probes for biosensing.

Methodological Innovations in Controlled Release Systems for Research Molecules

Controlled release systems that respond to external stimuli, such as light, are valuable tools in research for manipulating biological processes with spatiotemporal precision. muni.czrsc.org Light-activated release mechanisms allow for the on-demand delivery of molecules to specific sites. rsc.org

Structure Activity Relationship Sar Studies and Molecular Design Principles for 9 Atdn Analogs

Systematic Structural Modifications of 9-ATDN and Their Impact on Photochemical Properties

Systematic structural modifications of a photoactivatable compound like this compound would typically involve altering different parts of its molecular structure to investigate how these changes influence its photochemical behavior. For this compound, potential modification sites include the polyene backbone, the tetrafluorophenyl ring, and the azido (B1232118) group, or the introduction of various substituents.

Changes to the polyene backbone could affect the compound's absorption spectrum, influencing the optimal wavelength for photoactivation. The length and degree of conjugation in polyene systems are known to impact their electronic transitions and thus their light absorption characteristics. Modifications to the tetrafluorophenyl ring, such as altering the fluorine substitution pattern or introducing other functional groups, could tune the electronic properties of the molecule, which in turn can influence the stability of the azido group and the reactivity of the resulting nitrene upon photoactivation.

The azido group is the primary photoactive moiety in this compound. ontosight.ai While direct modification of the azido group itself typically leads to a loss of photoactivity, its environment within the molecule can be altered through modifications elsewhere in the structure. These environmental changes can affect the quantum yield of nitrene formation and the lifetime of the reactive intermediate. Studies on other photoactivatable compounds, such as azidoacridines, have shown that factors like protonation can influence photochemical processes, including photodissociation quantum yields. wikipedia.org Similarly, the linkage of photoactive groups to different scaffolds, as seen with caged compounds, can impact their photolysis efficiency. wikipedia.org

Although specific data tables detailing the photochemical properties of a series of this compound analogs with systematic modifications are not available in the provided search results, the general principles of how structural changes influence chromophores and the reactivity of photoactive groups would apply.

Correlation of Structural Elements with Reactivity and Selectivity in Target Environments

The reactivity and selectivity of this compound are largely dictated by the highly reactive nitrene intermediate generated upon photoactivation. ontosight.ai This nitrene is electrophilic and can undergo insertion reactions into C-H bonds, cycloadditions with π systems, and reactions with nucleophiles. The structure of this compound influences the accessibility and inherent reactivity of the nitrene.

The tetrafluorophenyl group attached to the azido moiety likely influences the electronic nature of the azido group and the resulting nitrene. Electron-withdrawing groups on an aryl azide (B81097) can affect its photochemistry and the reactivity of the nitrene. The polyene backbone's flexibility and steric profile may also play a role in determining which sites on a target molecule are accessible for reaction with the nitrene.

General principles of reactivity and selectivity in organic reactions highlight that while highly reactive species often exhibit low selectivity, the reaction environment and the structures of the reacting partners play crucial roles in determining the outcome. nih.gov In the context of photoaffinity labeling with compounds like this compound, the design of the probe-target complex is paramount for directing the non-selective reactivity of the nitrene to a specific location.

Computational Design and Prediction of Novel this compound Analogs with Tuned Properties

Computational methods play an increasingly important role in the design and prediction of properties for novel chemical compounds, including photoactivatable probes. While specific computational studies focused on designing this compound analogs were not found in the provided search results, the general approaches used for similar molecules can be described.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Photoactivatable Probes

QSAR modeling aims to establish a mathematical relationship between the structural properties of a series of compounds and their biological or chemical activity. For photoactivatable probes like this compound, QSAR could be used to model the relationship between structural descriptors (e.g., electronic properties, steric parameters, lipophilicity) and photochemical properties (e.g., absorption wavelength, quantum yield of photoactivation) or reactivity towards specific functional groups.

Developing a QSAR model for this compound analogs would require a dataset of compounds with variations in their structure and experimentally determined values for the property of interest. This data could then be used to build a model that can predict the properties of new, un GHSized analogs. QSAR has been applied to various classes of compounds to understand and predict their activity. For photoactivatable probes, QSAR could potentially guide the design of analogs with improved photoactivation efficiency or altered spectral properties.

Molecular Docking and Dynamics Simulations for Probe-Target Interactions

Molecular docking and dynamics simulations are computational techniques used to study the interactions between a small molecule (ligand) and a macromolecule (receptor), such as a protein. nih.gov These methods can provide insights into the likely binding poses and affinities of a probe for its intended target.

For this compound analogs designed as photoaffinity labels, molecular docking could be used to predict how the analog binds to a target protein. This involves computationally placing the ligand in the protein's binding site and scoring different orientations based on interaction energies. Molecular dynamics simulations can extend this by simulating the movement of the ligand and protein over time, providing a more realistic picture of their interaction and flexibility.

While specific studies on docking or dynamics simulations of this compound with target biomolecules were not found, these techniques would be valuable for designing and optimizing this compound-based probes. They could help predict how structural modifications influence binding affinity and how the photoactivatable group is positioned relative to amino acid residues at the binding site, which is crucial for efficient and selective labeling upon photoactivation.

Rational Design Strategies for Enhanced Bioconjugation Efficiency or Specificity

Rational design strategies for enhancing the bioconjugation efficiency or specificity of this compound analogs focus on leveraging its photoactivatable nature and incorporating structural features that facilitate controlled and targeted attachment to biomolecules. The presence of the azido group in this compound provides a handle for photo-induced covalent labeling. ontosight.ai

One key strategy involves conjugating this compound to a targeting vector, such as a peptide, protein, or small molecule ligand, that has affinity for a specific biomolecule or cellular location. The design of the linker between this compound and the targeting vector is critical. The linker should be of appropriate length and flexibility to allow the this compound moiety to reach and react with residues near the binding site upon photoactivation, while also minimizing non-specific reactions.

Another approach involves incorporating bioorthogonal handles into this compound analogs. While this compound itself contains a photoactivatable group, analogs could be designed to also include functional groups (e.g., alkynes, strained alkenes, tetrazines) that can participate in highly selective bioorthogonal reactions with complementary groups introduced into target biomolecules. This allows for a two-step labeling strategy: first, the bioorthogonal reaction is used to attach the modified this compound analog to the target, and then photoactivation is used to form a covalent bond, potentially increasing the specificity of labeling.

Advanced Analytical Methodologies for 9 Atdn and Its Adducts

Chromatographic Separations and Purity Analysis of 9-ATDN and its Derivatives

Chromatographic techniques are fundamental in separating this compound from its precursors, byproducts, and derivatives, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds. ijcrt.org The development of a robust HPLC method is a systematic process that involves understanding the physicochemical properties of the analyte, selecting appropriate chromatographic conditions, and optimizing the method for accuracy and reproducibility. ijcrt.orglabmanager.com

For this compound and its derivatives, reverse-phase HPLC is a common approach. ijpsonline.com Method development typically begins with selecting a suitable column, often a C8 or C18, which is effective for separating basic compounds. ijcrt.org The mobile phase composition, a critical parameter, is optimized by adjusting the ratio of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer. ijpsonline.comijpsjournal.com The pH of the mobile phase is carefully controlled using a buffer, as it can significantly influence the retention and selectivity of the separation, especially for a compound like this compound which contains a basic nitrogen atom. ijcrt.org

A key aspect of analyzing derivatives of this compound, particularly 9-anthraldimine Schiff bases, is the utilization of their strong ultraviolet (UV) absorption properties for detection. researchgate.net The 9-anthryl group provides a chromophore that allows for sensitive detection using a UV-Vis detector, which is a standard component of HPLC systems. ijpsjournal.comresearchgate.net The selection of the detection wavelength is optimized to achieve the maximum response for the analyte. ijpsjournal.com

The optimization process involves systematically adjusting parameters like flow rate, column temperature, and mobile phase gradient to achieve sharp, symmetric peaks with good resolution from impurities. labmanager.comijpsonline.com Once optimized, the method is validated according to established guidelines to ensure its specificity, precision, accuracy, and linearity. ijcrt.org

Table 1: Typical HPLC Method Parameters for Analysis of Anthracene (B1667546) Derivatives

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18, Reverse-Phase | Separation based on hydrophobicity. |

| Mobile Phase | Methanol:Water or Acetonitrile:Water gradient | Elution of compounds with varying polarities. |

| Flow Rate | 0.8 - 1.0 mL/min | Controls retention time and separation efficiency. researchgate.net |

| Detection | UV-Vis at specific λmax (e.g., 254 nm, 326 nm) ijpsonline.comresearchgate.net | Quantification and identification based on UV absorbance. |

| Injection Volume | 10 - 20 µL | Introduction of a precise amount of sample. ijpsonline.com |

| Column Temperature | Ambient or controlled (e.g., 25°C) researchgate.net | Affects retention time and peak shape. |

This table presents a generalized set of parameters. Actual conditions must be optimized for specific analytes and matrices.

Gas Chromatography (GC) for Volatile Byproducts and Precursors

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. libretexts.org In the context of this compound, GC is primarily used to analyze volatile precursors used in its synthesis or any volatile byproducts that may be formed. The basic principle of GC involves a four-step process: sample collection, injection, separation, and detection. ametekmocon.com

A sample is injected into a heated port where it vaporizes and is carried by an inert gas (the mobile phase, e.g., helium, nitrogen) through a column. libretexts.orgametekmocon.com The separation occurs within the column, which contains a stationary phase. Compounds are separated based on their boiling points and their interactions with the stationary phase. ametekmocon.com For the analysis of potential volatile byproducts in this compound synthesis, a capillary column is often preferred due to its high resolution and sensitivity. epa.gov

The choice of detector depends on the nature of the analytes. A Flame Ionization Detector (FID) is a common general-purpose detector for organic compounds, while an Electron Capture Detector (ECD) is highly sensitive to halogenated compounds. epa.gov For a comprehensive analysis, GC can be coupled with Mass Spectrometry (GC-MS), providing both retention time data and mass spectra for definitive identification of unknown volatile impurities. iarc.fr

Spectroscopic Characterization Techniques for Structural Elucidation and Quantification

Spectroscopic methods are indispensable for confirming the chemical structure of this compound and for its quantification. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible and Fluorescence Spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. nih.govresearchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule. libretexts.org For the confirmation of the this compound structure, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed.

¹H NMR: The 1D ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and the connectivity between neighboring protons (spin-spin splitting). libretexts.org For this compound, one would expect to see characteristic signals for the protons on the anthracene ring system and the imine proton.

¹³C NMR: The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule.

2D NMR (COSY, HSQC, HMBC): 2D NMR experiments are crucial for assembling the complete molecular structure. COSY (Correlation Spectroscopy) identifies proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons to the carbons they are directly attached to. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is vital for connecting different structural fragments of the molecule. researchgate.net

Studies on related compounds like 9-aminoanthracene (B1202694) have utilized ¹H NMR to monitor chemical transformations, such as dimerization upon exposure to light, demonstrating the utility of NMR in studying the reactivity and stability of these molecules. acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. asms.org It is used to determine the molecular weight of a compound with high accuracy and to obtain structural information from its fragmentation pattern. oup.com

For this compound, MS analysis would begin with the ionization of the molecule. Techniques like Electrospray Ionization (ESI) are common, especially when MS is coupled with HPLC (LC-MS). nih.gov The resulting mass spectrum would show a peak corresponding to the molecular ion ([M+H]⁺ in positive ion mode), which confirms the molecular weight of this compound.

High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound. Furthermore, tandem mass spectrometry (MS/MS) involves selecting the molecular ion, subjecting it to fragmentation through collision-induced dissociation (CID), and analyzing the resulting fragment ions. mdpi.com The fragmentation pattern is like a fingerprint for the molecule and helps in confirming the structure elucidated by NMR. MS is also a critical tool for detecting and identifying DNA adducts, which are formed when a chemical covalently binds to DNA. researchgate.netnih.gov

Table 2: Mass Spectrometry Data for this compound Analysis

| Analysis Type | Information Obtained | Relevance to this compound |

|---|---|---|

| Full Scan MS | Molecular weight of the compound. | Confirms the identity and molecular formula of synthesized this compound. |

| Tandem MS (MS/MS) | Structural information from fragmentation patterns. | Provides structural confirmation and helps differentiate isomers. |

| LC-MS | Separation and mass analysis of mixtures. | Identifies impurities, byproducts, and adducts in a this compound sample. nih.gov |

| HRMS | High-accuracy mass measurement. | Determines the elemental composition and exact molecular formula. |

This table outlines the types of information gained from different MS techniques.

UV-Vis and Fluorescence Spectroscopy for Photophysical Properties and Quantification

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic properties of molecules and for quantitative analysis. researchgate.netbccampus.ca

UV-Vis Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edu Molecules with conjugated π-systems, like the anthracene core in this compound, exhibit strong UV absorption. masterorganicchemistry.com According to the Beer-Lambert law, the absorbance at a specific wavelength is directly proportional to the concentration of the analyte, making UV-Vis spectroscopy a straightforward method for quantification. researchgate.net A UV-Vis spectrum, a plot of absorbance versus wavelength, will show one or more absorption maxima (λmax), which are characteristic of the compound's electronic structure. masterorganicchemistry.com For instance, the related 9-aminoanthracene exhibits an absorption maximum at 420 nm in methanol. nih.gov

Fluorescence Spectroscopy: Many anthracene derivatives are highly fluorescent. Fluorescence is the emission of light by a substance that has absorbed light. bccampus.ca A fluorescence spectrometer measures the emission spectrum by exciting the sample at a specific wavelength (usually λmax from the UV-Vis spectrum) and scanning the emitted light at longer wavelengths. bccampus.ca The resulting spectrum provides information about the photophysical properties of the compound. For example, 9-aminoanthracene is known to emit green fluorescence. nih.gov The intensity and wavelength of fluorescence can be sensitive to the molecule's environment, making it a useful probe. researchgate.net The technique is also highly sensitive and can be used for trace-level quantification. bccampus.ca

Table 3: Photophysical Properties of Related Anthracene Compounds

| Compound | Excitation λmax | Emission λmax | Solvent/Medium |

|---|---|---|---|

| 9-Aminoanthracene (9AA) | 420 nm | 507 nm | Methanol / Silica Gel TLC acs.orgnih.gov |

This table provides example data for compounds structurally related to this compound, illustrating the type of photophysical data obtained.

Hyphenated Techniques for Complex Mixture Analysis in Reaction Monitoring

The analysis of complex mixtures, such as those encountered in reaction monitoring or the screening of adulterated products, necessitates powerful analytical techniques with high separation efficiency and selective detection. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools for the analysis of 9-Aminotadalafil (this compound) and related compounds. nih.gov These techniques allow for the simultaneous separation of components in a mixture and their subsequent identification and quantification. slideshare.net

Liquid chromatography-mass spectrometry (LC-MS) has emerged as the most prominent and powerful hyphenated technique for the analysis of this compound and its analogues. researchgate.netasiapharmaceutics.info LC-MS combines the superior separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) with the sensitive and selective detection afforded by mass spectrometry. nih.govmdpi.com This combination is particularly advantageous for analyzing complex matrices, such as herbal supplements or biological fluids, where this compound might be present as an undeclared ingredient. researchgate.nettandfonline.com

Different ionization techniques and mass analyzers can be employed in LC-MS methods. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar compounds like this compound, and it is often coupled with tandem mass spectrometry (MS/MS) for enhanced specificity and structural elucidation. nih.govresearchgate.net High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, provides highly accurate mass measurements, enabling the confident identification of unknown compounds and the differentiation of isomers. researchgate.net For instance, chiral liquid chromatography-mass spectrometry (LC/MS) has been successfully developed for the simple and rapid identification of this compound and its stereoisomers in health foods. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is another valuable hyphenated technique, particularly for volatile and semi-volatile compounds. slideshare.net While less common for the direct analysis of this compound due to its low volatility, derivatization procedures can be employed to make the analyte amenable to GC-MS analysis. researchgate.net

Other hyphenated techniques that have been applied in the broader context of analyzing complex pharmaceutical or natural product samples include LC-diode array detection (DAD), LC-nuclear magnetic resonance (NMR), and LC-Fourier transform infrared spectroscopy (FTIR). researchgate.netijpsjournal.com These techniques provide complementary information for comprehensive structural characterization. The combination of multiple detectors, such as in an HPLC-DAD-MMI-MS/MS system, offers a robust approach for the identification of compounds like 9-Aminotadalafil in complex samples such as e-cigarette cartridges. researchgate.net

The following table summarizes the key hyphenated techniques used in the analysis of this compound and related compounds.

| Technique | Separation Method | Detection Method | Key Advantages for this compound Analysis |

| LC-MS/MS | HPLC/UPLC | Tandem Mass Spectrometry | High sensitivity and specificity, structural elucidation, suitable for complex matrices. mdpi.comresearchgate.net |

| LC-HRMS | HPLC/UPLC | High-Resolution Mass Spectrometry (TOF, Orbitrap) | Accurate mass measurement, confident identification of unknowns, isomer differentiation. researchgate.net |

| Chiral LC-MS | Chiral HPLC | Mass Spectrometry | Separation and identification of stereoisomers. researchgate.net |

| GC-MS | Gas Chromatography | Mass Spectrometry | Suitable for volatile derivatives of this compound. researchgate.net |

| HPLC-DAD | HPLC/UPLC | Diode Array Detection | Provides UV-Vis spectral information for identification. researchgate.net |

Development and Validation of Analytical Methods for Research Applications

The development and validation of analytical methods are crucial to ensure that the data generated for research and quality control purposes are accurate, reliable, and reproducible. labmanager.com This is a systematic process that establishes the performance characteristics of a method and demonstrates its suitability for the intended application. ujpronline.com For research applications involving this compound, robust and validated analytical methods are essential for accurate quantification, impurity profiling, and stability testing. labmanager.com

The development of an analytical method for this compound typically begins with selecting the most appropriate technique, which is often HPLC with UV or MS detection due to the compound's chemical properties. researchgate.nettandfonline.com The process involves optimizing various parameters to achieve the desired performance.

Key Parameters in Method Development and Validation:

| Parameter | Description | Relevance to this compound Analysis |

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components. | Essential to distinguish this compound from its isomers, degradation products, and other substances in a sample. ujpronline.com |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Establishes the concentration range over which the method is accurate for quantifying this compound. |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity. | Defines the working limits of the method for this compound quantification. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Ensures the measured amount of this compound is correct. ujpronline.com |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Indicates the reproducibility of the method under the same and different conditions (repeatability and intermediate precision). labmanager.com |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Important for detecting trace amounts of this compound, for example, as an impurity or contaminant. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | The lowest concentration at which this compound can be reliably measured. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Demonstrates the reliability of the method during routine use when minor changes in conditions may occur. labmanager.com |

For example, a developed GC/MS method for the determination of tadalafil (B1681874), a related compound, in whole blood was validated for linearity, accuracy, precision, LOD, and LOQ according to ICH guidelines. researchgate.net The linearity was established over a concentration range of 0.1-2.0 µg/mL with a good correlation coefficient. researchgate.net Similarly, HPLC methods for tadalafil have been validated for these parameters, demonstrating their suitability for routine analysis. researchgate.net

The validation of an analytical method is a continuous process, and any significant changes to the method would require re-validation to ensure its continued suitability. psu.edu A well-developed and validated analytical method provides confidence in the quality and integrity of the research data generated for this compound. ujpronline.com

Emerging Research Directions and Future Outlook for 9 Atdn

Integration with Advanced Microscopy and Imaging Techniques for Cellular Studies

The photoactivatable nature of 9-ATDN makes it particularly relevant for advanced microscopy and imaging techniques used in cellular studies. Its ability to form covalent bonds with target molecules upon photoactivation allows for specific labeling of cellular components. ontosight.ai This capability is crucial for visualizing and studying dynamic cellular processes with high spatial and temporal resolution.

Advanced microscopy techniques, such as confocal microscopy, multi-photon microscopy, total internal reflection fluorescence (TIRF) microscopy, and super-resolution microscopy (e.g., STED), provide researchers with the ability to visualize structures and processes from single molecules to entire organisms. rpi.edubiocompare.comnih.gov Integrating this compound into these techniques could enable precise labeling and tracking of biomolecules in live cells. For instance, photoactivatable compounds like this compound have been explored for investigating the binding sites of ligands on receptors and developing new methods for drug delivery, which are areas that heavily rely on advanced imaging for validation and observation. ontosight.ai

Development of Multi-Functional this compound Probes for Multiplexed Research

The versatility of this compound, stemming from its azido (B1232118) group, allows for its incorporation into multi-functional probes. These probes can integrate diverse capabilities within a single system, such as specific targeting, diagnosis, and potentially therapeutic functions, crucial for multiplexed research. mdpi.com Multiplexed research involves simultaneously analyzing multiple analytes or processes within a single experiment, offering increased efficiency and comprehensive data.

The azido group of this compound can serve as a handle for click chemistry or other conjugation strategies, enabling the attachment of various functional moieties. ontosight.ai This could lead to the development of probes that not only label a target biomolecule via photoactivation but also carry a fluorescent tag for imaging, a binding site for enrichment, or even a cleavable linker for controlled release of another molecule.

Examples of multiplexing in biological assays include the use of bead-based technologies where different bead sets are color-coded and coated with specific capture molecules to obtain multiple results from a single sample. sigmaaldrich.com Similarly, multiplexed DNA-modified electrodes have been developed for the simultaneous detection of multiple DNA sequences or DNA-binding proteins. researchgate.net By creating multi-functional probes incorporating this compound, researchers could potentially label and study multiple cellular targets or processes simultaneously using a single probe design or a set of compatible probes. This would be particularly valuable in complex biological systems where interactions between multiple components are critical.

Applications in Synthetic Biology and the Creation of Bio-Inspired Materials

Synthetic biology aims to design and construct new biological parts, devices, and systems, as well as to re-design existing, natural biological systems for useful purposes. defense.gov The unique reactivity and photoactivatable nature of this compound present opportunities for its application in this field, particularly in the creation of bio-inspired materials.

Bio-inspired materials mimic the structures, properties, and functions of natural biological materials. researchgate.net Proteins, for instance, are key components in living organisms, forming complex self-assemblies with fine architectures and versatile functionalities. sjtu.edu.cn Synthetic biology tools are being used to engineer microorganisms to produce a wide range of tailored materials and structures. defense.gov

This compound could be utilized in synthetic biology for several purposes. Its photoactivatable cross-linking capability could be employed to create novel protein-based materials with precisely controlled structures and properties. By incorporating this compound into engineered proteins or peptides, researchers could use light to trigger the formation of covalent bonds, leading to the self-assembly or cross-linking of these building blocks into desired architectures. This approach offers a level of spatial and temporal control over material formation that is difficult to achieve with traditional methods.

Furthermore, this compound's potential for modifying cell surfaces ontosight.ai could be leveraged in synthetic biology to engineer cells with new properties or to create interfaces between biological systems and synthetic materials. The compound's ability to react with biomolecules upon photoactivation makes it a candidate for developing light-controlled methods for modifying cell surface receptors, attaching synthetic molecules to cells, or creating cell-material hybrid systems. The intersection of synthetic biology and materials science, facilitated by tools like this compound, is expected to lead to rapid expansion in the diversity of materials and sustainable routes to bio-based production. sjtu.edu.cn

Addressing Challenges in Photochemical Control, Temporal Resolution, and Scalability for Broader Research Impact

Despite the promising potential of this compound, several challenges need to be addressed to maximize its impact on broader research. These challenges primarily revolve around controlling its photochemical activation, improving temporal resolution in photoactivation experiments, and ensuring scalability for various applications.

Precise photochemical control is essential to ensure that this compound is activated only at the desired time and location. Premature photoactivation or off-target reactions can lead to inaccurate results and limit the utility of the compound. ontosight.ai Developing strategies to fine-tune the photoactivation wavelength or intensity, or designing caged versions of this compound that require a specific trigger for activation, could enhance control.

Achieving high temporal resolution in experiments involving photoactivation is also critical, particularly for studying fast biological processes. The speed at which this compound can be activated and subsequently react with its target will determine the temporal precision of the experiment. Optimizing the photochemical properties of this compound or the delivery method to the target site can help improve temporal resolution.

Scalability is another important consideration. For this compound to be widely adopted in research and potentially in future applications, its synthesis needs to be efficient and cost-effective on a larger scale. ontosight.ai Furthermore, the methods for incorporating this compound into probes or materials and the techniques for performing photoactivation experiments need to be adaptable for different research needs and scales.

Q & A

Q. Methodological Tip :

- Create a spreadsheet to track key parameters: study objectives, methodologies, results, and contradictions (e.g., conflicting solubility data).

What experimental design principles are critical for investigating this compound’s physicochemical properties?

Basic Question

Adopt a hypothesis-driven framework:

- Define clear objectives (e.g., "Determine this compound’s stability under varying pH conditions").

- Include controls (e.g., solvent-only samples) and replicates (n ≥ 3) to minimize variability.

- Select analytical techniques (HPLC, NMR) based on sensitivity and specificity for the target compound .

Q. Example Table: Common Analytical Methods for this compound

| Technique | Parameter Measured | Detection Limit | Reference Standard |

|---|---|---|---|

| HPLC | Purity | 0.1 µg/mL | USP-grade this compound |

| DSC | Thermal Stability | ±1°C | Calibrated indium |

How can researchers ensure data reproducibility in this compound synthesis protocols?

Basic Question

- Document all procedural details: reaction times, temperatures, catalysts, and purification steps.

- Use validated instrumentation (e.g., calibrated balances, pH meters) and report equipment models.

- Share raw data (e.g., chromatograms, spectral peaks) in supplementary materials to enable independent verification .

What advanced statistical methods are suitable for analyzing contradictory data on this compound’s bioactivity?

Advanced Question

- Perform meta-analysis to aggregate data from multiple studies, weighting results by sample size and methodological rigor.

- Apply Bayesian inference to quantify uncertainty in conflicting results (e.g., IC₅₀ variations across cell lines).

- Use sensitivity analysis to identify variables (e.g., assay type, cell viability protocols) contributing to discrepancies .

Q. Methodological Tip :

- Visualize contradictions using forest plots or heatmaps to highlight outliers and consensus trends.

How should researchers address ethical considerations in this compound’s in vivo studies?

Advanced Question

- Obtain approval from institutional animal care committees (IACUC) or ethics boards, adhering to ARRIVE guidelines.

- Justify sample sizes using power analysis to minimize unnecessary animal use.

- Disclose conflicts of interest (e.g., funding from pharmaceutical entities) and maintain blinded data collection to reduce bias .

What strategies optimize this compound’s synthesis yield while minimizing by-products?

Advanced Question

- Implement Design of Experiments (DoE) to test factorial combinations (e.g., temperature, catalyst concentration).